6-Bromo-2-(difluoromethyl)-1H-indole chemical properties
6-Bromo-2-(difluoromethyl)-1H-indole chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 6-Bromo-2-(difluoromethyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 6-Bromo-2-(difluoromethyl)-1H-indole. As a functionalized indole, this compound holds significant promise as a versatile building block in medicinal chemistry and materials science. The strategic placement of a bromine atom at the C6-position and a difluoromethyl group at the C2-position imparts unique electronic and metabolic properties, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. This document consolidates available data on related compounds to project the physicochemical characteristics, spectral signatures, and reactivity profile of the title compound, offering valuable insights for its utilization in research and development.
Introduction: The Significance of Functionalized Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique aromatic and electronic properties allow it to interact with a wide array of biological targets.[3] The functionalization of the indole ring at various positions is a key strategy for modulating the pharmacological activity, metabolic stability, and pharmacokinetic profile of indole-based compounds.[4]
The introduction of a bromine atom, a common bioisostere for a methyl group, can enhance binding affinity to target proteins through halogen bonding and increase metabolic stability. The difluoromethyl group is a recognized lipophilic hydrogen bond donor and a metabolically stable surrogate for a hydroxyl or thiol group, often improving cell permeability and metabolic resistance.[5] The combination of these two functionalities on the indole core in 6-Bromo-2-(difluoromethyl)-1H-indole suggests a molecule with significant potential for drug discovery.[1][6]
Physicochemical and Spectroscopic Properties
Structural and Physical Properties
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₉H₆BrF₂N | Calculated |
| Molecular Weight | 246.05 g/mol | Calculated |
| Appearance | White to off-white or light brown solid | Based on analogs like 6-Bromo-1H-indole and 6-Bromo-2-methyl-1H-indole.[7] |
| Melting Point | 95 - 110 °C | Estimated based on the melting point of 6-Bromo-1H-indole (92-96 °C) and the influence of the C2-substituent.[7] |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); sparingly soluble in water. | General solubility profile for functionalized indoles. |
| logP | ~3.5 | Estimated based on the increased lipophilicity from the bromine and difluoromethyl groups compared to unsubstituted indole. |
Spectroscopic Data (Predicted)
¹H NMR (in CDCl₃, 500 MHz):
-
δ 8.2-8.4 (br s, 1H): N-H proton of the indole ring.
-
δ 7.6-7.7 (d, J ≈ 1.5 Hz, 1H): H5 proton, a doublet due to coupling with H7.
-
δ 7.4-7.5 (d, J ≈ 8.5 Hz, 1H): H4 proton, a doublet due to coupling with H5.
-
δ 7.2-7.3 (dd, J ≈ 8.5, 1.5 Hz, 1H): H7 proton, a doublet of doublets due to coupling with H4 and H5.
-
δ 6.7-6.9 (t, J ≈ 54 Hz, 1H): CHF₂ proton, a triplet due to coupling with the two fluorine atoms.
-
δ 6.5-6.6 (s, 1H): H3 proton.
¹³C NMR (in CDCl₃, 125 MHz):
-
δ 140-145 (t, J ≈ 25 Hz): C2, coupled to the two fluorine atoms.
-
δ 136-138: Quaternary carbon C7a.
-
δ 125-128: C4.
-
δ 122-125: C5.
-
δ 120-122: Quaternary carbon C3a.
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δ 115-118: C6 (bearing the bromine atom).
-
δ 112-115 (t, J ≈ 240 Hz): CHF₂, a triplet with a large coupling constant characteristic of a difluoromethyl group.
-
δ 110-112: C7.
-
δ 100-103: C3.
¹⁹F NMR (in CDCl₃, 376 MHz):
-
δ -90 to -120 (d, J ≈ 54 Hz): A doublet corresponding to the two equivalent fluorine atoms of the CHF₂ group, coupled to the adjacent proton.[9]
Synthesis and Reactivity
Proposed Synthetic Pathway
A plausible synthetic route to 6-Bromo-2-(difluoromethyl)-1H-indole would likely involve a multi-step sequence starting from a commercially available substituted aniline or indole. A representative approach could be a modified Fischer indole synthesis or a palladium-catalyzed cross-coupling followed by cyclization.
Key Experimental Protocol (Representative)
Step 1 & 2: Synthesis of 6-Bromo-1H-indole (Leimgruber-Batcho Indole Synthesis)
This is a well-established method for the synthesis of indoles.
-
Enamine Formation: 4-Bromo-2-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal and a secondary amine like pyrrolidine to form the corresponding enamine.
-
Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization using reagents such as iron powder in acetic acid, or catalytic hydrogenation (H₂ over Pd/C) to yield 6-Bromo-1H-indole.[7]
Step 3: Introduction of the 2-(difluoromethyl) group
This step is more challenging. One potential route could involve:
-
Formylation at C3: Protection of the indole nitrogen (e.g., with a tosyl or BOC group) followed by Vilsmeier-Haack formylation to introduce an aldehyde at the C3 position.
-
Rearrangement and Functionalization at C2: A series of steps to migrate the functional group to the C2 position.
-
Difluoromethylation: Conversion of a C2-formyl or C2-carboxylic acid group to the difluoromethyl group using a fluorinating agent like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.
An alternative and more direct approach could involve a transition-metal-catalyzed C-H difluoroalkylation of N-protected 6-bromoindole, though this would require specific catalyst development.
Reactivity Profile
The reactivity of 6-Bromo-2-(difluoromethyl)-1H-indole is governed by the interplay of the indole nucleus and its substituents.
-
N-H Acidity and Substitution: The N-H proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-acylation.
-
Electrophilic Substitution at C3: The C3 position remains the most nucleophilic carbon on the indole ring and is the primary site for electrophilic aromatic substitution reactions (e.g., Vilsmeier-Haack, Friedel-Crafts). The electron-withdrawing nature of the C2-difluoromethyl group will likely deactivate the ring towards this reaction compared to unsubstituted indole.
-
Cross-Coupling at C6: The C6-bromo substituent is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position.[10]
Potential Applications in Drug Discovery and Materials Science
The unique substitution pattern of 6-Bromo-2-(difluoromethyl)-1H-indole makes it a highly attractive scaffold for several applications.
-
Oncology: Many indole derivatives, including those with halogen and fluorinated substituents, have demonstrated potent anticancer activity by targeting various pathways, such as tubulin polymerization and protein kinases.[1][3][11]
-
Neuroscience: The indole core is central to neurotransmitters like serotonin. Functionalized indoles are key components in drugs for treating depression, anxiety, and neurodegenerative diseases.
-
Infectious Diseases: Indole derivatives have been explored as antibacterial, antifungal, and antiviral agents.[3]
-
Materials Science: The electronic properties of functionalized indoles make them suitable for the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 6-Bromo-2-(difluoromethyl)-1H-indole is not available, the safety precautions should be based on those for related hazardous compounds like 6-Bromo-1H-indole.[12][13][14]
-
Hazard Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[14] Causes skin and serious eye irritation.[12][13][15] May cause respiratory irritation.[12][13]
-
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][14]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[12]
-
Wash hands thoroughly after handling.[12]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.[14]
-
First Aid Measures:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]
-
Conclusion
6-Bromo-2-(difluoromethyl)-1H-indole is a promising and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a reactive bromine handle for cross-coupling, a metabolically robust difluoromethyl group, and the privileged indole scaffold provides a rich platform for chemical exploration. While further experimental validation of its properties is required, the predictive analysis presented in this guide, based on well-characterized analogs, offers a solid foundation for researchers and scientists to harness the potential of this valuable molecule.
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- Jana, A., et al. (2021). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters, 23(15), 5969–5974.
- Budovská, M., et al. (2024). Minilibrary of 6-bromo derivatives of indole phytoalexins: Synthesis, anticancer profile and structure-activity relationship (SAR) study. Tetrahedron, 164, 134432.
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